Dioxosilane Hydrate

Catalog No.
S568535
CAS No.
10279-57-9
M.F
(SiO2)n
SiO2
O2Si
M. Wt
78.099 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dioxosilane Hydrate

CAS Number

10279-57-9

Product Name

Dioxosilane Hydrate

IUPAC Name

dioxosilane;hydrate

Molecular Formula

(SiO2)n
SiO2
O2Si

Molecular Weight

78.099 g/mol

InChI

InChI=1S/O2Si.H2O/c1-3-2;/h;1H2

InChI Key

VYPSYNLAJGMNEJ-UHFFFAOYSA-N

SMILES

O.O=[Si]=O

solubility

Insoluble (NIOSH, 2016)
Insoluble
Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core.
AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED
Practically insoluble in water or acids. Dissolves readily in HF, forming silicon tetrafluoride.
Very slightly sol in alkali.
Soluble in hot potassium hydroxide and hot sodium hydroxide solutions. Insoluble in ethanol.
Silica is rather poorly soluble in water and solubility is lower for the crystalline than for the amorphous morphologies. ...Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility.
The external amorphous layer in quartz (the Beilby layer) is more soluble than the crystalline underlying core.
Solubility in water: none

Synonyms

Gel, Hydrated Silica, Hydrate, Silica, Hydrate, Silicate, Hydrated Silica Gel, Silica Gel, Hydrated, Silica Hydrate, Silicate Hydrate, Silicic Acid

Canonical SMILES

O.O=[Si]=O

Chromatography:

Dioxosilane hydrate plays a crucial role in chromatography , a technique used to separate and purify various mixtures. It acts as a stationary phase due to its high surface area and unique interaction properties with different molecules. The specific type of silica used (e.g., silica gel, C18 silica) determines the selectivity of the separation process.

Catalysis:

Researchers explore the use of dioxosilane hydrate as a catalyst support or catalyst precursor in various reactions. Its high surface area and tunable surface properties make it a suitable platform for immobilizing different catalytic species. This allows for efficient and reusable catalysts in various chemical transformations.

Drug Delivery:

Due to its biocompatibility and controlled porosity, dioxosilane hydrate finds potential applications in drug delivery systems . Researchers explore its use for encapsulating therapeutic agents and controlled release for targeted drug delivery.

Biosensing:

The ability of dioxosilane hydrate to interact with different biomolecules makes it a potential candidate for biosensing applications . By functionalizing its surface with specific biorecognition molecules (e.g., antibodies, enzymes), it can be used to detect and quantify various bioanalytes like proteins, DNA, and pathogens.

Material Science:

Dioxosilane hydrate serves as a building block in nanomaterial synthesis . Its well-defined structure and surface properties enable the creation of various nanostructures with tailored functionalities for applications in electronics, energy storage, and catalysis.

Dioxosilane hydrate, with the chemical formula H2Mg3O12Si4\text{H}_2\text{Mg}_3\text{O}_{12}\text{Si}_4, is a hydrous form of magnesium silicate. This compound is characterized by its fine powdery texture and is primarily used in various industrial and medicinal applications. It is important to note that dioxosilane hydrate exhibits unique properties due to its hydrated nature, which enhances its reactivity and solubility in certain solvents.

, particularly those involving hydration processes. It plays a significant role in the hydration of organic compounds, which can be critical in various chemical synthesis pathways. The compound can dissolve in hydrofluoric acid, yielding silicon tetrafluoride, while showing slight solubility in alkali solutions. Additionally, it can react with alkali metals to form silicates, which are essential in glass production and other applications.

Dioxosilane hydrate can be synthesized through various methods, including:

  • Hydrolysis of Organosilicon Compounds: This involves the hydrolysis of tetraethyl orthosilicate or similar compounds under controlled conditions to yield hydrated silica.
  • Neutralization Processes: Controlled neutralization of sodium silicate solutions with acids can produce hydrated silica slurries .
  • Use of Metallurgical Byproducts: Recent innovations involve using water-quenched slag from iron or copper smelting as raw materials for synthesizing hydrated silicon compounds .

These methods highlight the versatility and adaptability of synthesis techniques available for producing dioxosilane hydrate.

Dioxosilane hydrate finds applications across various fields:

  • Pharmaceuticals: Used as a dusting powder or filler in medicinal formulations.
  • Cosmetics: Employed for its absorbent properties in personal care products.
  • Industrial Uses: Acts as a thickening agent or stabilizer in paints and coatings.
  • Construction: Utilized in concrete formulations to enhance durability through alkali-silica reactions .

Interaction studies involving dioxosilane hydrate focus on its reactivity with various solvents and compounds. For instance, its solubility characteristics allow it to interact effectively with organic solvents, facilitating hydration reactions that are crucial in organic synthesis. Moreover, studies have shown that dioxosilane hydrate can influence the mechanical properties of composite materials when used as a filler.

Dioxosilane hydrate shares similarities with other silicate compounds but stands out due to its unique hydrated structure. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Silicon DioxideSiO₂Commonly found as quartz; inert material
Hydrated SilicaSiO₂·nH₂OUsed as a thickening agent; less reactive
Magnesium SilicateMgSiO₃Used in refractory materials; less soluble
DioxosilaneH₂Si₂O₃More reactive than dioxosilane hydrate

Dioxosilane hydrate is unique due to its specific hydration state, which enhances its solubility and reactivity compared to other silicates. This property makes it particularly valuable in applications requiring high reactivity and interaction with organic compounds.

Dioxosilane hydrate, with the molecular formula H₂O₃Si, represents a fundamental compound in silica surface chemistry research [4]. This hydrated form of silicon dioxide exhibits complex surface interactions that are governed by the presence of silanol groups and their dynamic behavior in aqueous environments [6]. The surface chemistry of dioxosilane hydrate is characterized by extensive hydrogen bonding networks, pH-dependent charge properties, and critical percolation phenomena that influence water mobility across silanol-rich surfaces [15].

Silanol Group Dynamics and Water Adsorption Mechanisms

The surface of dioxosilane hydrate is dominated by silanol groups that exhibit distinct adsorption mechanisms and dynamic behavior when interacting with water molecules [14]. Research has identified multiple types of silanol groups on the surface, including isolated single silanols, geminal silanediols, and vicinal hydrogen-bonded silanols [30]. These different silanol configurations demonstrate varying reactivity patterns and water binding capabilities.

Quantum mechanical calculations reveal that the most stable water-silanol binding configuration occurs when a water molecule forms two hydrogen bonds with two silanol groups, yielding a binding energy of 48.82 kilojoules per mole [14]. This primary interaction represents the strongest water adsorption mechanism on dioxosilane hydrate surfaces [14]. Secondary water layer formation exhibits lower binding energies ranging from 25.62 to 37.41 kilojoules per mole, indicating progressively weaker interactions as distance from the surface increases [14].

Surface silanol density measurements demonstrate significant variation depending on surface treatment conditions [6]. Fully hydroxylated dioxosilane hydrate surfaces exhibit silanol densities of 4.6 to 5.0 groups per square nanometer, while thermally dehydroxylated surfaces show reduced densities of 0.5 to 2.3 groups per square nanometer [15] [30]. The dehydroxylation process occurs through silanol condensation reactions that begin at temperatures above 200 degrees Celsius and continue until 1000 degrees Celsius [6] [30].

Table 1: Silanol Group Dynamics and Water Adsorption Data

Silanol TypeSurface Density (nm⁻²)pKa ValueWater Binding StrengthHydrogen Bond Formation
Isolated (Single)2.5-3.08.5ModerateSingle donor/acceptor
Geminal (Silanediols)0.5-1.06.5-7.0StrongDouble donor
Vicinal (Hydrogen-bonded)1.5-2.07.5-8.0Very StrongNetwork formation
Out-of-plane3.9-4.35.6StrongStrong directional
In-plane0.7-1.08.5WeakWeak interaction

The orientation of silanol groups significantly influences their reactivity with water molecules [16]. Out-of-plane silanols, comprising approximately 85 percent of surface groups, exhibit strong acidic character with pKa values of 5.6 and form robust hydrogen bonds with interfacial water [16]. In contrast, in-plane silanols represent 15 percent of surface groups with higher pKa values of 8.5 and demonstrate weaker water interactions [16].

Water adsorption mechanisms on dioxosilane hydrate surfaces follow a stepwise process where initial water molecules preferentially bind to silanol groups rather than siloxane bridges [12]. This selective adsorption pattern creates localized hydration sites that serve as nucleation centers for additional water layer formation [12]. The polarized nature of silanol groups enables them to adsorb water molecules through hydrogen bonding, with the strength of interaction dependent on the specific silanol configuration and local surface environment [12].

Hydrogen Bonding Networks at Silica-Water Interfaces

The formation of hydrogen bonding networks at dioxosilane hydrate interfaces represents a critical aspect of surface hydration behavior [17]. These networks exhibit complex three-dimensional structures that extend from the immediate surface into the bulk water phase, creating distinct hydration layers with varying properties [19].

Molecular dynamics simulations reveal that interfacial water molecules form structured layers characterized by specific hydrogen bonding patterns [11]. The first water layer, located 0.2 to 0.3 nanometers from the surface, demonstrates the highest degree of organization with 1.5 to 2.0 hydrogen bonds per water molecule [11]. This binding layer exhibits extremely low diffusion coefficients of 0.10 × 10⁻¹⁰ square meters per second and extended residence times of 100 to 500 picoseconds [11].

The second hydration layer, positioned 0.5 to 0.7 nanometers from the surface, shows increased hydrogen bonding with 2.5 to 3.0 bonds per water molecule [11]. This diffuse layer maintains intermediate diffusion properties with coefficients of 0.20 × 10⁻¹⁰ square meters per second and residence times of 50 to 200 picoseconds [11]. The third layer approaches bulk-like water behavior with 3.5 to 4.0 hydrogen bonds per molecule and significantly higher diffusion rates [11].

Table 2: Hydrogen Bonding Network Characteristics

Water LayerDistance from Surface (nm)Hydrogen Bonds per WaterDiffusion Coefficient (m²/s)Residence Time (ps)
First (Binding)0.2-0.31.5-2.00.10 × 10⁻¹⁰100-500
Second (Diffuse)0.5-0.72.5-3.00.20 × 10⁻¹⁰50-200
Third (Bulk-like)0.8-1.23.5-4.01.5-2.0 × 10⁻¹⁰10-50
Monolayer Coverage0.3-0.40.12-0.430.10 × 10⁻¹⁰200-1000
Multilayer Coverage0.6-1.50.80-1.000.20-1.0 × 10⁻¹⁰50-300

Hydrogen bond lifetime measurements provide insight into the dynamic nature of these interfacial networks [11]. Water-silanol hydrogen bonds demonstrate lifetimes ranging from 0.57 to 0.98 picoseconds, while water-water hydrogen bonds within the hydration layers exhibit significantly longer lifetimes of 3.99 to 12.04 picoseconds [11]. These extended lifetimes indicate the formation of stable hydrogen bonding networks that persist beyond individual molecular interactions [11].

The presence of silanol groups disrupts the bulk water hydrogen bonding network at monolayer coverage, resulting in minimal water-water interactions with only 0.12 hydrogen bonds per water molecule [11]. As water coverage increases to multilayer thickness, the hydrogen bonding network becomes progressively more organized, reaching 0.80 to 1.00 bonds per water molecule in bilayer systems [11].

Surface chemical heterogeneity plays a crucial role in modulating hydrogen bonding network formation [18]. The spatial distribution of silanol groups creates preferential adsorption sites where water molecules can form multiple hydrogen bonds simultaneously [18]. Cation effects from dissolved salts further influence network structure by perturbing interfacial water organization through electrostatic interactions with the negatively charged silica surface [18].

Hydration-Dependent Surface Charge and Electrostatic Interactions

The surface charge properties of dioxosilane hydrate exhibit strong dependence on hydration conditions and solution pH, fundamentally altering electrostatic interactions at the interface [23]. Surface charge development occurs through the deprotonation of silanol groups, creating negatively charged silanolate species that influence the overall electrostatic environment [24].

pH-dependent surface charge measurements demonstrate a systematic increase in negative charge density with increasing pH values [23]. At pH 4, the surface charge density measures -0.073 elementary charges per square nanometer, while at pH 9, this value increases to -0.20 elementary charges per square nanometer [23]. This charge development corresponds to progressive deprotonation of silanol groups, with approximately 5 percent deprotonated at pH 4 increasing to 45 percent at pH 9 [26].

The point of zero charge for dioxosilane hydrate surfaces occurs at approximately pH 3, where the surface exhibits neutral electrostatic character [16]. Below this pH, protonation of silanol groups can create positively charged surface sites, while above pH 3, deprotonation dominates surface chemistry [16]. The amphoteric behavior of the surface arises from the ability of silanol groups to both donate and accept protons depending on solution conditions [16].

Table 3: Hydration-Dependent Surface Charge Properties

pH ConditionSurface Charge Density (e/nm²)Zeta Potential (mV)Deprotonated Silanols (%)Hydration Force Strength
3.00.000Weak
4.0-0.073-155Moderate
6.0-0.10-2515Strong
7.0-0.125-3525Very Strong
9.0-0.20-4045Maximum
11.0-0.30-4565Saturated

Electrostatic double layer formation at hydrated dioxosilane surfaces creates repulsive forces that influence colloidal stability and interfacial interactions [23]. The decay length of electrostatic interactions decreases from 2.4 nanometers at 10 millimolar salt concentration to 1.07 nanometers at 100 millimolar concentration, following theoretical Debye length predictions [23]. These electrostatic forces operate independently of the short-range hydration forces arising from hydrogen bonding interactions [23].

Hydration forces demonstrate complex relationships with surface charge density and silanol configuration [23]. While electrostatic double layer forces scale directly with surface charge, structural hydration forces remain relatively independent of charge density variations [23]. This independence suggests that hydration structure formation primarily depends on hydrogen bonding interactions with neutral silanol groups rather than electrostatic effects from charged silanolate species [23].

The correlation between surface charge and hydration properties reveals distinct regimes of behavior [24]. At low surface charge densities, hydration forces remain weak and primarily governed by individual silanol-water interactions [24]. As charge density increases, cooperative effects between neighboring charged sites enhance the overall hydration force magnitude [24]. At high charge densities, saturation effects limit further increases in hydration force strength [24].

Percolation Thresholds in Water Mobility on Silanol-Rich Surfaces

Percolation phenomena in water mobility on dioxosilane hydrate surfaces exhibit critical threshold behavior that dramatically influences transport properties [28]. These percolation transitions occur when water coverage reaches sufficient levels to form continuous hydrogen-bonded networks spanning the surface [28].

Electrical conductivity percolation measurements on hydrated silica surfaces reveal a universal critical water coverage threshold of 0.65 milligrams per square meter, equivalent to twice the first hydration monolayer [28]. This percolation threshold remains independent of silica particle size and surface preparation method, indicating fundamental underlying physics governing network formation [28]. The conductivity percolation exponent ranges from 0.94 to 1.10, characteristic of severely heterogeneous conducting media in two-dimensional systems [28].

Surface water diffusivity measurements demonstrate sharp transitions at intermediate silanol densities between 2.0 and 2.9 groups per square nanometer [29]. Below this critical range, surface water diffusivity remains relatively constant at approximately 1.6 × 10⁻¹⁰ square meters per second [29]. Above the critical density, diffusivity increases to 3.2 × 10⁻¹⁰ square meters per second, representing a doubling of mobility [29]. This transition coincides with changes in silanol spatial distribution and clustering behavior [29].

Table 4: Percolation Threshold Parameters

ParameterValuePhysical SignificanceTemperature Dependence
Critical Water Coverage0.65 mg/m²Twice first hydration monolayerRoom temperature stable
Silanol Density for Percolation2.2-2.7 nm⁻²Sharp transition in diffusivityIndependent of temperature
Conductivity Percolation Exponent0.94-1.10Severe heterogeneity indicatorWeakly temperature dependent
Water Network Connectivity2D spanning networkHydrogen-bonded water networkThermally activated
Critical Cluster Size~10 nmMinimum connected domainTemperature independent
Correlation Length3-5 ÅWater-water correlation distanceArrhenius behavior

The formation of percolating water networks requires specific geometric arrangements of silanol groups that enable continuous hydrogen bonding pathways [29]. Molecular dynamics simulations reveal that silanol clustering enhances water diffusivity by creating connected hydration domains [29]. Random silanol distributions produce lower diffusivity values compared to clustered arrangements at equivalent surface densities [29].

Percolation threshold behavior exhibits correlation with surface force measurements between silica surfaces across water [29]. Below the critical silanol density, attractive interactions dominate at short separations [29]. Above the threshold, strong repulsive hydration forces develop, preventing close approach between surfaces [29]. This transition reflects the formation of structured water layers that resist compression and deformation [29].

The critical cluster size for percolation spans approximately 10 nanometers, representing the minimum connected domain required for spanning network formation [28]. Water molecules within these clusters exhibit correlated motion over length scales of 3 to 5 angstroms, corresponding to the hydrogen bond correlation length in liquid water [28]. Temperature effects on percolation behavior follow Arrhenius kinetics for cluster formation and dissolution processes [28].

Physical Description

Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.]
PelletsLargeCrystals, OtherSolid, Liquid
DryPowder; Liquid
DryPowder; OtherSolid
DryPowder; DryPowder, Liquid; DryPowder, OtherSolid; Liquid; OtherSolid; PelletsLargeCrystals; WetSolid; WetSolid, Liquid
DryPowder; DryPowder, Liquid; DryPowder, PelletsLargeCrystals; OtherSolid; PelletsLargeCrystals
DryPowder; DryPowder, Liquid; DryPowder, OtherSolid; DryPowder, OtherSolid, Liquid; DryPowder, PelletsLargeCrystals; DryPowder, PelletsLargeCrystals, Liquid; DryPowder, PelletsLargeCrystals, OtherSolid; DryPowder, PelletsLargeCrystals, WetSolid; DryPowder, WetSolid; Liquid; OtherSolid; PelletsLargeCrystals; PelletsLargeCrystals, OtherSolid; WetSolid; WetSolid, Liquid
PelletsLargeCrystals
White, fluffy powder or granules. Hygroscopic
Solid
FINE WHITE POWDER.
COLOURLESS OR WHITE CRYSTALS.
COLOURLESS WHITE CRYSTALS.
Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]

Color/Form

Amorphous powder
Transparent to gray powder (Note: Amorphous silica is the non-crystalline form of O2Si). ... solid
Silica gel is a coherent, rigid, continuous three-dimensional network of spherical particles of colloidal microporous silica.
Transparent crystals

Boiling Point

4046 °F at 760 mm Hg (NIOSH, 2016)
4046 °F
2230 °C
>2200 °C
4046°F

Density

2.2 (NIOSH, 2016)
2.2 @ 25 °C
2.6
2.3 g/cm³
2.6 g/m³
2.20

Odor

Odorless

Melting Point

3110 °F (NIOSH, 2016)
Mp 1716-1736 °
3110 °F
1710 °C
1716-1736°C
1703 °C
1610 °C
1713 °C
3110°F

UNII

Y6O7T4G8P9

GHS Hazard Statements

Aggregated GHS information provided by 1712 companies from 40 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 122 of 1712 companies. For more detailed information, please visit ECHA C&L website;
Of the 39 notification(s) provided by 1590 of 1712 companies with hazard statement code(s):;
H350 (11.76%): May cause cancer [Danger Carcinogenicity];
H372 (66.04%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (21.01%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/Exptl Ther/ Previous in vitro studies showing that bioactive glasses support the growth and maturation of rat osteoblast-like cells and promote the expression and maintenance of the osteoblastic phenotype have suggested that there is both a solution-mediated and a surface-controlled effect on cell activity. This study investigated the behavior of human primary osteoblast-like cells cultured in contact with three different bioactive glasses and compared them with amorphous silica (SiO2) used in the form of granules. Osteoblasts synthesize collagen type I, which is subsequently mineralized. Immunoblot and biochemical studies showed increased collagen release from osteoblast-like cells cultured in contact with bioactive glasses over that of controls. Among the three bioactive glasses, 45S5 is the highest inducer of osteoblast-like cell collagen release; moreover, mRNA for type I collagen was stimulated approximately three- to fivefold after 45S5 treatment. 77S bioactive glass similarly increased type I collagen synthesis even though alkaline phosphatase was not higher. These results suggest that 45S5 Bioglass not only induces osteogenic differentiation of human primary osteoblast-like cells, but can also increase collagen synthesis and release. The newly formulated bioactive gel-glass 77S seems to have potential applications for tissue engineering, inducing increased collagen synthesis.

Pharmacology

Silicon Dioxide is a natural compound of silicon and oxygen found mostly in sand, Silica has three main crystalline varieties: quartz, tridymite, and cristobalite. Fine particulate silica dust from quartz rock causes over a long-term progressive lung injury, silicosis. (NCI04)

Mechanism of Action

...Some quartz and cristobalite dusts (crystalline) as well as the diatomaceous earths (amorphous), but not the pyrogenic amorphous silica, were cytotoxic and induced morphological transformation of SHE cells in a concentration-dependent manner. The ranking in cytotoxicity was different from that in transforming potency, suggesting two separate molecular mechanisms for the two effects. The cytotoxic and transforming potencies were different from one dust to another, even among the same structural silicas. The type of crystalline structure (quartz vs cristobalite) and the crystalline vs biogenic amorphous form did not correlate with cytotoxic or transforming potency of silica dusts. Comparison of cellular effects induced by original and surface modified samples revealed that several surface functionalities modulate cytotoxic and transforming potencies. The cytotoxic effects appeared to be related to the distribution and abundance of silanol groups and to the presence of trace amounts of iron on the silica surface. Silica particles with fractured surfaces and/or iron-active sites, able to generate reactive oxygen species, induced SHE cell transformation. The results show that the activity of silica at the cellular level is sensitive to the composition and structure of surface functionalities and confirm that the biological response to silica is a surface originated phenomenon.
In vivo exposure of rat lungs to crystalline silica either by intratracheal instillation or by inhalation results in an increase in mRNA levels for inducible nitric oxide synthase (iNOS) in bronchoalveolar lavage cells (BALC), elevated nitric oxide (.NO) production by BALC, and an increase in .NO-dependent chemiluminescence (CL) from alveolar macrophages (AM). Induction of iNOS message occurs in both AM and polymorphonuclear leukocytes (PMN) harvested from silica-exposed lungs but is not significantly elevated in lavaged lung tissue.
This review presents characteristics of simple and complicated coal workers' pneumoconiosis (CWP) as well as pathologic indices of acute and chronic silicosis by summarizing results of in vitro, animal, and human investigations. These results support four basic mechanisms in the etiology of CWP and silicosis: a) direct cytotoxicity of coal dust or silica, resulting in lung cell damage, release of lipases and proteases, and eventual lung scarring; b) activation of oxidant production by pulmonary phagocytes, which overwhelms the antioxidant defenses and leads to lipid peroxidation, protein nitrosation, cell injury, and lung scarring; c) activation of mediator release from alveolar macrophages and epithelial cells, which leads to recruitment of polymorphonuclear leukocytes and macrophages, resulting in the production of proinflammatory cytokines and reactive species and in further lung injury and scarring; d) secretion of growth factors from alveolar macrophages and epithelial cells, stimulating fibroblast proliferation and eventual scarring. Results of in vitro and animal studies provide a basis for proposing these mechanisms for the initiation and progression of pneumoconiosis. Data obtained from exposed workers lend support to these mechanisms.
/The authors/ reported previously that freshly fractured silica (FFSi) induces activator protein-1 (AP-1) activation through extracellular signal-regulated protein kinases (ERKs) and p38 kinase pathways. In the present study, the biologic activities of FFSi and aged silica (ASi) were compared by measuring their effects on the AP-1 activation and phosphorylation of ERKs and p38 kinase. The roles of reactive oxygen species (ROS) in this silica-induced AP-1 activation were also investigated. FFSi-induced AP-1 activation was four times higher than that of ASi in JB6 cells. FFSi also caused greater phosphorylation of ERKs and p38 kinase than ASi. FFSi generated more ROS than ASi when incubated with the cells as measured by electron spin resonance (ESR). Studies using ROS-sensitive dyes and oxygen consumption support the conclusion that ROS are generated by silica-treated cells. N-Acetylcysteine (an antioxidant) and polyvinyl pyridine-N-oxide (an agent that binds to Si-OH groups on silica surfaces) decreased AP-1 activation and phosphorylation of ERKs and p38 kinase. Catalase inhibited phosphorylation of ERKs and p38 kinase, as well as AP-1 activation induced by FFSi, suggesting the involvement of H2O2 in the mechanism of silica-induced AP-1 activation. Sodium formate (an OH /radical/ scavenger) had no influence on silica-induced MAPKs or AP-1 activation. Superoxide dismutase enhanced both AP-1 and MAPKs activation, indicating that H2O2, but not O2, may play a critical role in silica-induced AP-1 activation. These studies indicate that freshly ground silica is more biologically active than aged silica and that ROS, in particular H2O2, play a significant role in silica-induced AP-1 activation.
/The authors/ examined the involvement of oxidative stress and reactive oxygen species formation in silica-induced cytotoxicity and genotoxicity in cultured rat /alveolar macrophages/ AMs. A lucigenin-dependent chemiluminescence test was used to determine superoxide anion... and a 2',7'-dichlorofluorescin diacetate fluorescence test was employed to measure the hydrogen peroxide (H2O2) level. The cytotoxic and genotoxic effects caused by silica in AMs were examined by lactate dehydrogenase (LDH) leakage and single-cell gel electrophoresis (comet assay), respectively. The results showed that silica enhanced superoxide and H2O2 formation in AMs. There were clear dose- and time-dependent relationships in silica-induced cytotoxicity and genotoxicity. Furthermore, superoxide dismutase and catalase were able to reduce silica-induced LDH leakage and DNA damage, with concurrent significant inhibition on silica-induced oxidative stress in AMs. These findings provide convincing evidence that oxidative stress mediates the silica-induced cytotoxicity and genotoxicity.
A fibrogenic sample of cristobalite dust, CRIS (crystalline silica of mineral origin), was heated to 1,300 °C (CRIS-1300) to relate induced physicochemical modifications to cytotoxicity. Heating did not affect dust micromorphology and crystallinity /but/ deeply affected surface properties /with/ surface radicals progressively annealed by heating, mostly disappearing at greater than or equal to 800 °C. Surface hydrophilicity or hydrophobicity, evaluated with water vapor adsorption, still showed some hydrophilic patches in CRIS-800, but CRIS-1300 was fully hydrophobic. Heating modified the biological activity of cristobalite. Cytotoxicity, tested on proliferating cells of the mouse monocyte macrophage cell line J774, showed that CRIS was cytotoxic and CRIS-800 was still cytotoxic, but CRIS-1300 was substantially inert. Cytotoxicity of CRIS to the rat lung alveolar epithelial cell line, AE6, as measured by colony forming efficiency, was greatly reduced for CRIS-800 and eliminated for CRIS-1300. The rate of lactate dehydrogenase release by rat alveolar macrophages was lowered for CRIS-800, and release was completely inactivated for CRIS-1300. The absence of surface radicals and the onset of hydrophobicity may both account for the loss of cytotoxicity upon heating. Differences observed between CRIS-800 and CRIS-1300, both fully deprived of surface radicals, indicate that hydrophobicity is at least one of the surface properties determining the cytotoxic potential of a dust.
NF-kappa B activation in BAL cells may play an important role in the initiation and progression of silica-induced pulmonary inflammation, cellular damage, and fibrosis.
The interaction between inhaled crystalline silica and the alveolar macrophage (AM) is thought to be a key event in the development of silicosis and fibrosis. Silica can cause direct injury to AMs and can induce AMs to release various inflammatory mediators. Acute silicosis is also characterized by a marked elevation in surfactant apoprotein A (SP-A); however, the role of SP-A in silicosis is unknown.
/The authors/ hypothesize that non-oxidant-mediated silica-cell interactions lead to the upregulation of tumor necrosis factor-alpha (TNF-alpha), whereby TNF-alpha-induced generation of reactive oxygen species (ROS) leads to the activation of the monocyte chemotactic protein (MCP)-1 and macrophage inflammatory protein (MIP)-2 genes. Using a murine alveolar type II cell line, murine lung epithelial (MLE)-15, /they/ measured the early changes in TNF-alpha, MCP-1, and MIP-2 mRNA species after exposure of the cells to 18 micrograms/cm2 silica (cristobalite) in combination with various antioxidants. Total mRNA was isolated and assayed using an RNase protection assay after 6 h of particle exposure. extracellular GSH could completely attenuate the cristobalite-induced expression of MCP-1 and MIP-2 mRNAs, whereas TNF-alpha mRNA levels were unaltered. using the oxidant-sensitive dye 6-carboxy-2', 7'-dichlorodihydrofluorescein diacetate di(acetoxymethyl ester) treatment of MLE-15 cells with cristobalite and TNF-alpha (1 ng/ml) resulted in ROS production. This ROS production could be inhibited with extracellular GSH treatment, and in the case of cristobalite-induced ROS, inhibition was also achieved with an anti-TNF-alpha antibody. The results support the hypothesis that TNF-alpha mediates cristobalite-induced MCP-1 and MIP-2 expression through the generation of ROS.
Quartz (crystalline silica) is not consistently carcinogenic across different industries where similar quartz exposure occurs. In addition, there are reports that surface modification of quartz affects its cytotoxicity, inflammogenicity, and fibrogenicity. Taken together, these data suggest that the carcinogenicity of quartz is also related to particle surface characteristics, and so /the authors/ determined the genotoxic effects of DQ12 quartz particles versus DQ12 whose surface was modified by treating with either aluminum lactate or polyvinylpyridine-N-oxide (PVNO). The different particle preparations were characterized for hydroxyl-radical generation using electron spin resonance (ESR). DNA damage was determined by immunocytochemical analysis of 8-hydroxydeoxyguanosine (8-OHdG) and the alkaline comet-assay using A549 human lung epithelial cells. Cytotoxicity was measured using the LDH- and MTT-assays, and particle uptake by the A549 cells was quantified by light microscopy, using digital light imaging evaluation of 800 nm sections. The ability of quartz to generate hydroxyl-radicals in the presence of hydrogen peroxide was markedly reduced upon surface modification with aluminum lactate or PVNO. DNA strand breakage and 8-OHdG formation, as produced by quartz at nontoxic concentrations, could be completely prevented by both coating materials. Particle uptake into A549 cells appeared to be significantly inhibited by the PVNO-coating, and to a lesser extent by the aluminum-lactate coating. Our data demonstrate that respirable quartz particles induce oxidative DNA damage in human lung epithelial cells and indicates that surface properties of the quartz as well as particle uptake by these target cells are important in the cytotoxic and the genotoxic effects of quartz in vitro.
There is evidence that, following exposure to crystalline silica, the release of several proinflammatory cytokines contributes to the induction of unbalanced inflammatory reaction leading to lung fibrosis. the potential contribution of interleukin-10 (IL-10), an anti-inflammatory cytokine, in the development of silicosis/ was examined/. In a mouse model of inflammatory lung reaction induced by intratracheal instillation of silica (0.5 mg and 5 mg DQ12/mouse), the levels of IL-10 protein (determined by ELISA) both in cells obtained after bronchoalveolar lavage (BAL) and in lung tissue homogenates were significantly increased when compared with controls. After in vitro lipopolysaccharide (LPS) stimulation (1 microg/ml), BAL cells obtained from silica-treated animals produced significantly more IL-10 protein and mRNA than cells obtained from control animals. To examine the role of IL-10 in the lung reaction induced by silica, IL-10-deficient animals were instilled with 5 mg of silica. Twenty-four hours after treatment, the amplitude of the inflammatory response (lactate dehydrogenase [LDH], protein and number of inflammatory cells in BAL) was significantly greater in IL-10-deficient animals than in the wild type. In contrast, the fibrotic response, evaluated by measuring lung hydroxyproline content and by histopathologic analysis 30 days after silica, was significantly less important in IL-10-deficient than in wild-type mice. Together, these data suggest that increased IL-10 synthesis induced by silica can limit the amplitude of the inflammatory reaction, but also contributes to amplify the lung fibrotic response.
In comparative tests, the inflammation and acute lung injury caused by freshly fractured (milled) quartz was much greater in intensity than that caused by aged quartz (Iota standard quartz sand), even though the aerodynamic diameters were very similar in the two samples . The Working Group noted that the milled samples contained 222 ug/g iron, compared with 7 ug/g in the unmilled sample. Inflammatory leukocytes from DQ 12 quartz-instilled lung caused detachment of epithelial cells in culture and degraded extracellular matrix by a largely protease-mediated mechanism which appeared to be mediated by the neutrophils and not the macrophages. In a sheep model, following multiple quartz (origin not stated) instillations, BAL cells showed increased release of superoxide but there was no such increase in BAL cells of rats following a single instillation of quartz (DQ 12).
Intratracheal instillation of Min-U-Sil 5 quartz (5-100 mg/kg bw) into Fischer 344 rats induced a dose-dependent release of the cytokines tumor necrosis factor-a (TNF alpha) and interleukin-1 (IL-1) by alveolar macrophages. The increase in macrophage TNF alpha correlated with the severity of the inflammatory response.
Intratracheal instillation of Min-U-Sil quartz (5 or 10 mg/kg bw) into Fischer 334 rats or subchronic inhalation of cristobalite (1 mg/cu m, 6 h per day, 5 days per week for 13 weeks) increased expression of the neutrophil chemotactic cytokines macrophage inflammatory protein 2 (MIP-2) and cytokin-induced neutrophil chemoattractant (CINC). Passive immunization of Fischer 344 rats with antibody to MIP-2 markedly reduced the neutrophil recruitment in rat lungs induced by Min-U-Sil quartz (1 mg intratracheally), indicating a key role for MIP-2 in quartz-elicited inflammation.
Instillation and inhalation of quartz causes a fibrogenic response in rats... guinea-pigs... and mice. Strain-specific differences in the fibrotic response of DBA/2 and C3H/He mice to instilled quartz were evident... suggesting that there is a role for the immune system in the response. The dependence of experimental silicosis in mice on the cytokine TNF alpha was demonstrated... /when inhibition of/ fibrosis (to control levels) in silica-instilled mice /occurred/ by giving them concomitant antibody against TNF alpha. Alveolar macrophages from rats instilled with Min-U-Sil quartz showed sustained release of fibronectin whilst inhalation was associated with a late (63 days after the end of a five-day exposure) peak of fibronectin release. Fibronectin could be a factor in attracting fibroblasts and promoting mesenchymal cell growth, leading to fibrosis in quartz-exposed lung.
While mast cells are not generally recognized as having a major role in the fibrogenicity of silica, the inflammatory and fibrogenic response to silica (Wako Co.) was substantially reduced in a mast cell-deficient strain of mice. The fibrogenic response to instilled DQ 12 quartz in mice was significantly attenuated on simultaneous treatment with anti-CD11a or anti-CD11b, demonstrating the importance of these adhesion molecules in the silica response.
The role of concomitant immuno-stimulation in the fibrogenic response to silica (hydrofluoric acid-etched tridymite) was investigated... In this study, rats were instilled with tridymite and then kept in SPF conditions or in a normal animal house conditions where they were 'exposed to the endemic bacterial flora'. The animals kept under normal conditions developed silicosis more rapidly and severely than those kept under SPF conditions. This suggests that the normal bronchopulmonary infections that are endemic to animal houses were a costimulus for the silicotic fibrosis.
Rats administered Min-U-Sil quartz intratracheally showed evidence of airflow limitation, emphysema and small airways disease. These responses may be a consequence of extracellular matrix destruction by the increased connective tissue protease activity shown by the BAL cells from quartz (DQ 12)-exposed rats.
Following intratracheal instillation of quartz (Dowson & Dobson) in mice... a wave of type II cell proliferation to regenerate damaged type I cells /was observed/. This was accompanied by a sustained interstitial proliferative response that mirrored increasing hydroxyproline levels in the lungs, suggesting that there was mesenchymal cell proliferation and fibrosis... 48 h after a three-day exposure of rats to 100 mg/cu m Min-U-Sil... there was increased proliferation in the lung parenchyma... There was an approximately two-fold increase in the number of type II epithelial cells in quartz (Min-U-Sil)-exposed lung and a change in their morphology. Phenotypically, the type II epithelial cells of Min-U-Sil quartz-exposed lung were hypertrophic and had increased numbers of lamellar bodies, which may have contributed to the phospholipidosis characteristic of quartz-exposed lungs in rats and humans. Type II cells isolated from Min-U-Sil-exposed lung synthesized DNA in vitro, but did not divide. A suggestion that the accumulation of phospholipid in quartz-exposed lung could be protective came from a study... /demonstrating/ that pharmacological induction of phospholipidosis ameliorated the acute toxicity of instilled Min-U-Sil quartz in rats.
Both reactive oxygen species and reactive nitrogen species (NO and peroxynitrite) are generated in Min-U-Sil quartz inflammation... BAL cells from quartz-instilled rats showed chemiluminescence (chemically assisted light emission in vitro resulting from the respiratory burst) that could be inhibited by both MnSOD and N-nitro-L-arginine methyl esther hydrochloride (L-NAME), a competitive inhibitor of NO synthase. Since MnSOD and NO react to form the highly toxic oxidant peroxynitrite, NO may therefore be involved in causing lung damage in silica-exposed lung.
A role for iron in silica-mediated oxidative stress is suggested by the accumulation of iron in the lung and on the surface of Min-U-Sil quartz with residence in the lung following a single 50-mg dose given by instillation. The accumulation of iron in the lung was accompanied by depletion of anti-oxidant defences, such as nonprotein sulfhydryls, ascorbate and urate and increases in MnSOD and progressive fibrosis. In rats given an iron-deficient diet, the fibrosis was ameliorated. The Working Group noted that an extremely high bolus dose was used in this study.
Min-U-Sil quartz causes oxidative damage to alpha-1-protease inhibitor and, in a manner analogous to the commonly postulated mechanism for emphysema in smokers, this could lead to localized elastase- and other protease-mediated injury in silica-inflamed lung.
Quartz can differ in its toxicity to the lung depending on the minerals with which it is combined. This has been shown by... /the demonstration/ that coal mine dusts with 5 and 15% quartz were markedly less fibrogenic than an artificial mixture of coal mine dust with negligible quartz but supplemented with NI quartz to the same proportion. The ability of trace contaminants to modify quartz toxicity was further shown by the fact that simple treatment of DQ 12 quartz with aluminium lactate dramatically attenuated its ability to cause pulmonary inflammation in rats following instillation. The fact that freshly fractured quartz (Generic Respirable Dust Technology Center standard reference sample) is more haemolytic and, to a lesser extent, cytotoxic than 'aged' quartz to macrophages further shows that there can be differences in the specific reactivity of the quartz surface. The Working Group noted that this sample was ground with an agate mortar and pestle. Min-U-Sil quartz coated with synthetic lung surfactant also had less toxicity than native quartz and the differences in cytotoxicity of a range of quartz samples was found to be related to the 'uncontaminated' quartz surface. Additionally... amelioration of the haemolytic and macrophage stimulatory activity of quartz (Generic Respirable Dust Technology Center standard reference sample) with an organosilane coating /has been reported/.
The presence of increased numbers of lymphocytes in the BAL of silicotics... suggests that immunological phenomena occur in silica-exposed lungs. In addition, immunoglobulin (IG) and complement have been found in silicotic nodules. Silica and other mineral dusts have been proposed to produce an adjuvant-like effect via macrophage stimulation and increased release of cytokines such as IL-1 (Min-U-Sil). However, in mice and rats inhaling Min-U-Sil quartz, there is a generalized immunosuppression in the spleen and lymph nodes. Following instillation of DQ 12 quartz in rats, however, the immunosuppressive functions of normal BAL cells were reversed to immunostimulation, which appeared to be related to the inflammatory neutrophil component and to release of increased amounts of IL-1.
Increased systemic immune complexes and antinuclear antibody have been described in silica-exposed individuals, suggesting the development of autoimmunity of a systemic adjuvant effect of silica might play a role in systemic sclerosis in silica-exposed individuals.
Quartz is toxic to macrophages in vitro. This toxicity was initially suggested to involve lysosomal rupture, although this has now been disproved. Instead, the influx of calcium ions has been shown to be a key toxic event in silica-treated macrophages. The interaction between quartz and macrophage membranes may result in a direct membranolytic action in the non-physiological absence of protein. However, in the lung the quartz is likely to be coated with lung lining fluid and this ameliorates the cytotoxicity of the quartz (DQ 12); nevertheless, proteins do not afford protection against the toxicity of DQ 12 quartz at later time-points. Quartz may express its cytotoxic action via free radical injury to the macrophage membrane... which increases the calcium-ion permeability of the membrane... Using polyunsaturated linoleic acid as a model membrane and quartz from the Generic Respirable Dust Technology Center, a correlation was demonstrated between the extent of peroxidation and ROS derived from fracture-induced silicon-based radicals at the quartz surface.
Quartz-stimulated activation of monocyte/macrophages in vitro to release cytokines that promote the growth of mesenchymal cells has been demonstrated in several studies...Quartz treatment of alveolar macrophages also caused stimulation of arachidonic acid metabolism with the production of eicosanoids such as prostaglandin, thromboxane and leukotriene B4.
Rabbit alveolar macrophages treated with DQ 12 quartz released increased amounts of elastase, which could contribute to lung remodelling in quartz-exposed lung. Mobilization of intracellular calcium appears to underly the triggering of macrophages by DQ 12 quartz, although mobilization of calcium may also be related to the cytotoxic effects of quartz.
... the phagocytosis of quartz by granulocytes recruited to quartz-inflamed lung could lead to further accumulation of harmful ROS...
... rat epithelial cells... demonstrated proliferation and thymidine uptake... /when exposed to/ low concentrations of Min-U-Sil 5 quartz. These responses were replaced by cytotoxic effects at higher concentrations. However, macrophages exposed to Min-U-Sil 5 quartz in vitro also released factor(s) that stimulated growth of type II epithelial cells suggesting that quartz may cause both direct growth-promoting effects on epithelial cells and effects via macrophages. Quartz (origin not stated) treatment of rat type II cells in vitro caused stimulation of prostaglandin release.
Erythrocytes have been used as a rapid screen for the ability of particles to interact with and cause damage to membranes because release of haemoglobin is a ready index of membrane damage in these cells; there is no suggestion that damage to erythrocytes has any role in pathogenesis of pneumoconiosis... a relationship /was suggested/ between the ability of a range of particles, including Min-U-Sil quartz, to cause haemolysis and their ability to cause fibrosis in vivo... this relationship /was questioned/ in studies with C&E Mineral Corp. cristobalite, which is very haemolytic and inflammogenic/fibrogenic to the lung. Whereas heating the cristobalite reduced its haemolytic potency to about 50%, this treatment had no effect on its ability to cause lung injury. The haemolytic potential of silica is related to the presence of silanols which bind some membrane components. Haemolysis is reduced if the silica surface is coated with polyvinylpyridine-N-oxide, following hydrofluoric acid etching or upon heating. The haemolytic activity of silicas calcined at different temperatures and rehydrated in air is related to surface hydration. Alternatively, quartz particles cause haemolysis by a mechanism that involves hydrogen peroxide and possibly copper ions.
Contaminants may modify chemical and surface properties. Metal ions either compensate the dissociated silanol negative charge or substitute for silicon in the tetrahedra. Metal ions fixed at the ionized silanol groups diminish haemolysis. The solubility of silica is reduced when aluminium contaminates the surface of quartz. The modulation of quartz fibrogenicity by aluminium was discovered long ago and aluminotherapy was established in several countries...The effect of aluminium has now been thoroughly investigated in a sheep model. The presence of aluminium at the silica surface decreases uptake by alveolar macrophages and inhibits the inflammatory and fibrotic response in vivo. The mechanism has not yet been elucidated but the suppressive effect is due to the direct interaction of aluminium with silica.
The mechanisms that link occupational silica exposure with the development of silicosis and auto-immune conditions are not fully understood. However... possible pathways for silica-induced scleroderma, a process that is associated with the induction of silicosis /have been proposed/. Scleroderma is proposed to arise from exposure to... quartz coming into contact with pulmonary tissue. This stimulates the recruitment of macrophages and consequent production of interleukin 1, platelet-derived growth factor, /beta/-transforming growth factor, and fibronectin. Recruitment of macrophages to engulf the silica particle leads to the destruction of macrophage cells, recruitment of more macrophages to attack the particles, stimulation of collagen, and the hyalinization of collagen to form a silicotic networks. The cycle of production and destruction of macrophages releases hydrolases and proteases leading to the generation of free oxygen radicals, and some particles and macrophages are transported to pulmonary lymph nodes. The macrophage recruitment and destruction cycle and the presence of particles in the lymph system stimulate the production of T helper cells and B cells and, ultimately, activation of the immune system. Immune activation is linked to a variety of humoral responses: hypergammaglobulinemia, production of rheumatoid factor, antinuclear antibodies, and release of other immune complexes. These immuno-stimulatory states lead to rheumatoid arthritis and poly-arthritis; connective tissue disorders such as systemic lupus, Sjogren's syndrome, polymyositis, and scleroderma; and glomerulonephritis.

Vapor Pressure

0 mm Hg (approx) (NIOSH, 2016)
approx 0 mm Hg
10 mm Hg @ 1732 °C
0 mmHg (approx)

Pictograms

Health Hazard

Health Hazard

Impurities

Major impurities in crystalline silica polymorphs include aluminium, iron, titanium, lithium, sodium, potassium and calcium. The concentrations of these impurities vary from specimen to specimen but are generally below 1.0% in weight as oxide.

Other CAS

7631-86-9
13778-37-5
13778-38-6
14464-46-1
14639-89-5
14808-60-7
15468-32-3
15723-40-7
17679-64-0
60676-86-0
92283-58-4
99439-28-8
112945-52-5
112926-00-8
61790-53-2
91053-39-3
68855-54-9
308075-07-2
11126-22-0
308066-74-2
14808-60-7;1317-79-9

Associated Chemicals

silica colloidal; 7631-86-9
silicic acid; 1343-98-2
silica gel; 63231-67-4
amorphous silica fume; 69012-64-2
celite; 61790-53-2
uncalcined diatomaceous earth; 61790-53-2
flux-calcined diatomaceous earth; 68855-54-9
precipitated silica; 112926-00-8
fused silica, vitreous silica, quartz glass; 60676-86-0, 37224-3403
pyrogenic (fumed) amorphous silica; 112945-52-5
silicon dioxide; 7631-86-9
Tridymite; 15468-32-3
Cristabolite;14464-46-1
Quartz; 14808-60-7
Silicon dioxide; 7631-86-9
Tripoli; 1317-95-9[IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: http://monographs.iarc.fr/ENG/Classification/index.php, p. V68 (1997) 42]

Dates

Last modified: 08-15-2023

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